N-[3-(2-oxopiperidin-1-yl)phenyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a piperidine ring and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . This process is efficient and occurs under mild conditions, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various lactam derivatives and substituted piperidine compounds.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound’s piperidine ring and trifluoroethyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A highly potent inhibitor of blood coagulation factor Xa.
DPC423: A selective and orally bioavailable inhibitor of blood coagulation factor Xa.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of a piperidine ring and a trifluoroethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O3/c22-21(23,24)14-27-10-7-15(8-11-27)13-25-19(30)20(31)26-16-4-3-5-17(12-16)28-9-2-1-6-18(28)29/h3-5,12,15H,1-2,6-11,13-14H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKTRNMMLJONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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